Advantame was first identified under the laboratory code ANS9801 and was publicly announced in 2008. The compound was developed as part of a research initiative focusing on enhancing the sweetness of food products while maintaining safety and stability . It received regulatory approval in the European Union in 2013 (E969) and was approved by the United States Food and Drug Administration in 2014 .
Advantame is synthesized through a multi-step chemical process. The synthesis typically involves three main steps:
The synthesis can also utilize high-purity HMCA sourced externally, simplifying the process . Alternative methods have been explored to reduce the complexity of synthesis, such as using benzaldehyde derivatives .
Advantame has a complex molecular structure characterized by two stereocenters, leading to four possible stereoisomers. The structural formula can be represented as follows:
The compound appears as a white to yellow crystalline powder and has been characterized using various analytical techniques including X-ray diffraction, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. Its melting point is approximately 101.5 °C, and it exhibits varying solubility in different solvents at different temperatures .
Advantame undergoes several chemical reactions during its synthesis and degradation:
The mechanism of action for advantame primarily involves its interaction with taste receptors on the tongue. As an artificial sweetener, it binds to sweet taste receptors (T1R2/T1R3), triggering the perception of sweetness without contributing calories. The metabolic pathways indicate that only a small fraction of ingested advantame is excreted unchanged; most undergoes hydrolysis or de-esterification into less active metabolites .
Advantame is utilized extensively in the food industry due to its intense sweetness and stability:
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